molecular formula C25H19F5N4O4 B607815 GSK2973980A CAS No. 1414797-35-5

GSK2973980A

Cat. No.: B607815
CAS No.: 1414797-35-5
M. Wt: 34.443
InChI Key: OTKTZEZTFCAULO-DEOSSOPVSA-N
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Description

GSK2973980A is a potent and selective DGAT1 inhibitor (hDGAT1 LE IC50 = 3 nM). This compound demonstrates excellent DMPK profiles and in vivo efficacy in a postprandial lipid excursion model in mice. Based on the overall biological and developability profiles and acceptable safety profiles in the 7-day toxicity studies in rats and dogs, this compound was selected as a candidate compound for further development in the treatment of metabolic disorders.

Properties

CAS No.

1414797-35-5

Molecular Formula

C25H19F5N4O4

Molecular Weight

34.443

IUPAC Name

(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C25H19F5N4O4/c26-17-4-2-15(8-18(17)27)33-23(38)34-20-11-31-19(10-32-20)14-1-3-16-13(7-14)5-6-24(22(16)37,9-21(35)36)12-25(28,29)30/h1-4,7-8,10-11H,5-6,9,12H2,(H,35,36)(H2,32,33,34,38)/t24-/m0/s1

InChI Key

OTKTZEZTFCAULO-DEOSSOPVSA-N

SMILES

O=C(O)C[C@@](CCC1=C2C=CC(C3=NC=C(NC(NC4=CC=C(F)C(F)=C4)=O)N=C3)=C1)(CC(F)(F)F)C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK2973980A;  GSK-2973980A;  GSK 2973980A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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